molecular formula C7H5ClFNO4S B1526624 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 1187082-98-9

2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B1526624
M. Wt: 253.64 g/mol
InChI Key: WUIIDYYCXNRFON-UHFFFAOYSA-N
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Patent
US07491732B2

Procedure details

A dry reaction flask equipped with a stirring bar, a reflux condenser and nitrogen inlet was charged with 4-fluoro-3-methylnitrobenzene (25) (3.10 g, 20 mmol). To this at 0° C., was added dropwise chlorosulfonic acid (5.29 mL, 80 mmol) over a period of 15 minutes. After bringing the homogeneous solution to room temperature, it was stirred at 110° C. for 24 hours. The resulting slurry was then poured over ice water (100 gm), extracted with diethyl ether (3×75 mL), and the organic phase washed with water (75 mL), then dried over anhydrous sodium sulfate. The solvent was then removed under reduced pressure to afford the corresponding sulfonyl chloride derivative (26), which was used further without purification.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5.29 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].[Cl:12][S:13](O)(=[O:15])=[O:14]>>[Cl:12][S:13]([C:7]1[CH:6]=[C:5]([N+:8]([O-:10])=[O:9])[CH:4]=[C:3]([CH3:11])[C:2]=1[F:1])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
5.29 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
ice water
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
it was stirred at 110° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirring bar, a reflux condenser and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×75 mL)
WASH
Type
WASH
Details
the organic phase washed with water (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=C(C=C(C1F)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.